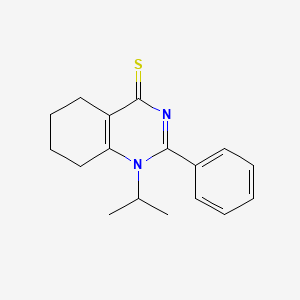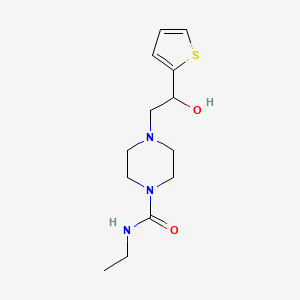
(1,3,4-Thiadiazol-2-yl)methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1,3,4-Thiadiazol-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 2060063-87-6 . It is a derivative of 1,3,4-thiadiazole .
Synthesis Analysis
1,3,4-thiadiazole derivatives can be synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazol-2-ylmethanamine has been characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis . The molecular formula is C3H5N3S .Chemical Reactions Analysis
1,3,4-thiadiazoles can be formed via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . The proposed mechanism for the formation of certain derivatives involved 1,3-addition of nitrilimines, which are generated in situ by base-catalyzed dehydrochlorination of hydrazonoyl chlorides using triethylamine .科学的研究の応用
Antimicrobial Activities
1,3,4-Thiadiazole derivatives have demonstrated significant antimicrobial properties. In a study by Barot, Manna, and Ghate (2017), a series of 1,3,4-thiadiazole derivatives showed good antibacterial and antifungal activities, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 2.0 and 2.5 μg/mL, respectively (Barot, Manna, & Ghate, 2017).
Dyeing Performance in Textiles
Thiadiazole derivatives have been used in the dyeing of textiles. Malik et al. (2018) synthesized N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives, which were then used to create a new series of acid dyes with effective dyeing performance on nylon fabric (Malik, Patel, Tailor, & Patel, 2018).
Antiproliferative and Antimicrobial Properties
Gür et al. (2020) reported on the antiproliferative and antimicrobial properties of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine. Some compounds showed strong antimicrobial activity and cytotoxicity on cancer cell lines, indicating their potential for use in chemotherapy (Gür et al., 2020).
Stereochemical Analysis in Anticonvulsants
Camerman et al. (2005) studied the stereochemical basis for the activity of thiadiazole anticonvulsants, revealing insights into their mechanisms of action and potential therapeutic applications (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Molecular Aggregation Studies
Matwijczuk et al. (2016) conducted spectroscopic studies on thiadiazole derivatives to understand their molecular aggregation in different solvents. This research provides valuable insights for the development of novel materials and pharmaceuticals (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).
作用機序
Target of Action
This compound belongs to the class of 1,3,4-thiadiazoles, which are known to exhibit a wide range of biological activities . .
Mode of Action
It’s worth noting that 1,3,4-thiadiazoles are known to interact with various biological targets, leading to diverse physiological effects .
Biochemical Pathways
Given the broad biological activity of 1,3,4-thiadiazoles, it’s plausible that multiple pathways could be affected .
Result of Action
Compounds with the 1,3,4-thiadiazole scaffold have been reported to exhibit antimicrobial, antituberculosis, antiviral, and anticonvulsant activities, among others .
将来の方向性
1,3,4-thiadiazole derivatives have shown significant therapeutic potential . They have been the subject of considerable growing interest for designing new antitumor agents . Some structural modifications in the 1,3,4-thiadiazole ring have resulted in highly effective and less toxic compounds and have good prospects as anti-microbial agents .
特性
IUPAC Name |
1,3,4-thiadiazol-2-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S.2ClH/c4-1-3-6-5-2-7-3;;/h2H,1,4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHABMNDYNZCHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2060063-87-6 |
Source


|
| Record name | 1-(1,3,4-thiadiazol-2-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-{4-[2-(cyclohexylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-cyclopentylacetamide](/img/structure/B3015173.png)





![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B3015184.png)

![(5-nitrofuran-2-yl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3015186.png)

![3,4-difluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3015190.png)


